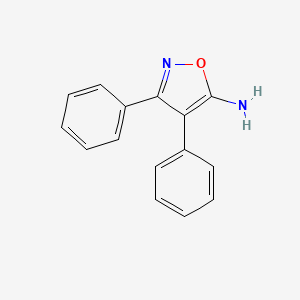

3,4-Diphenylisoxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Diphenylisoxazol-5-amine is a chemical compound with the molecular formula C15H12N2O . It has an average mass of 236.269 Da and a monoisotopic mass of 236.094955 Da .

Synthesis Analysis

A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole derivatives using immobilized Cu (I) in metformin-functionalized β-cyclodextrin as a catalyst has been reported . The catalyst showed remarkable reusability even after 7 consecutive runs .Molecular Structure Analysis

The molecular structure of 3,4-Diphenylisoxazol-5-amine has been analyzed using various analytical techniques such as Fourier transform infrared spectroscopy, Thermogravimetric analysis, X-ray diffraction, Field emission scanning electron microscopy, and Energy-dispersive X-ray spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 3,4-Diphenylisoxazol-5-amine are complex and interrelated. The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Diphenylisoxazol-5-amine include its molecular weight, molecular formula, and its structure .科学的研究の応用

Field: Chemistry

3,4-Diphenylisoxazol-5-amine is a chemical compound used in scientific research . It has the molecular formula C15 H12 N2 O and a molecular weight of 236.273 . It is categorized under Amines .

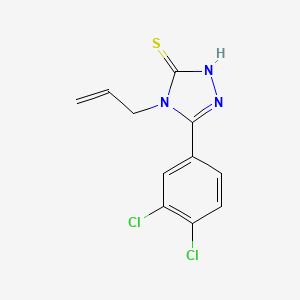

Application: Synthesis of 1,3,4-Oxadiazoles

One of the applications of 3,4-Diphenylisoxazol-5-amine is in the synthesis of 1,3,4-oxadiazoles .

Method of Application

The method involves a one-step construction of 1,3,4-oxadiazoles from tertiary amines via a sequential Copper (I)-Catalyzed Oxidative Ugi/aza-Wittig Reaction . The one-pot reactions involving (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids resulted in the formation of 1,3,4-oxadiazoles in moderate to good yields through a consecutive oxidative Ugi/aza-Wittig reaction . This method offers several notable advantages, including ligands-free, exceptional productivity, and a high functional group tolerance .

Results or Outcomes

The preliminary biological evaluation demonstrated that compound 4f inhibited hepatoma cells efficiently, suggesting potentially broad applications of the approach for synthesis and medicinal chemistry .

Field: Organic Chemistry

Application: Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

3,4-Diphenylisoxazol-5-amine is used in the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones .

Method of Application

The method involves an L-valine promoted three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux . The reaction delivers the desired products in good to excellent yields (74–97%), exhibits good functional group tolerance, and completes in less than 4 minutes with most of the substrates .

Results or Outcomes

The process offers high yields, short reaction time, noncorrosive organocatalyst, mild reaction conditions, clean reaction profiles, and the absence of any tedious workup or purification .

Field: Organic Chemistry

Application: Synthesis of 3,4-Disubstituted Isoxazoles

3,4-Diphenylisoxazol-5-amine is used in the synthesis of 3,4-disubstituted isoxazoles .

Method of Application

The method involves enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine . This gives 3,4,5-trisubstituted 5-(pyrrolidinyl)-4,5-dihydroisoxazoles . Subsequent oxidation of the cycloadducts offers a high yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .

Results or Outcomes

The process offers a high yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .

Field: Organic Chemistry

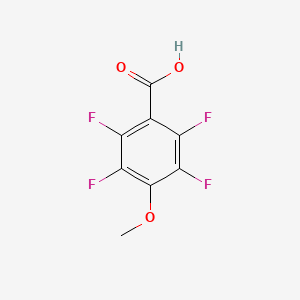

Application: Synthesis of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines

3,4-Diphenylisoxazol-5-amine is used in the synthesis of N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines .

Method of Application

The method involves the preparation of 10 new 1,3,4-oxadiazole analogues using the scaffold hopping technique . The oxadiazoles having a common pharmacophoric structure (oxadiazole linked aryl nucleus) as seen in the reported anticancer agents IMC-038525 (tubulin inhibitor), IMC-094332 (tubulin inhibitor), and FATB (isosteric replacement of the S of thiadiazole with the O of oxadiazole) .

Results or Outcomes

N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine (6h) displayed significant anticancer activity against SNB-19, OVCAR-8, and NCI-H40 with percent growth inhibitions (PGIs) of 86.61, 85.26, and 75.99 .

Field: Organic Chemistry

Application: Synthesis of 5-Aminopyrazoles

3,4-Diphenylisoxazol-5-amine is used in the synthesis of 5-aminopyrazoles .

Method of Application

The method involves the reaction of 2-acylamino-3-arylsulfanyl-3-chloroacrylonitriles with hydrazine hydrate . Compounds were readily obtained from the addition products of carboxylic acid amides and trichloroacetaldehyde, by the reaction sequence .

Results or Outcomes

The process offers a high yielding, regiospecific, and metal-free synthetic route for the synthesis of 5-aminopyrazoles .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4-diphenyl-1,2-oxazol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-15-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJHYWOWFEGPIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359921 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Diphenylisoxazol-5-amine | |

CAS RN |

52392-73-1 |

Source

|

| Record name | 3,4-diphenyl-1,2-oxazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propanamine](/img/structure/B1268735.png)